molecular formula C19H20N2O3 B2855471 N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide CAS No. 922054-37-3

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide

Cat. No.: B2855471
CAS No.: 922054-37-3
M. Wt: 324.38
InChI Key: BCYLSVHCEMKNRZ-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide (CAS: 922054-37-3) is a synthetic acetamide derivative with the molecular formula C₁₉H₂₀N₂O₃ and a molecular weight of 324.37 g/mol . Its structure features a tetrahydroquinolin core substituted with a methyl group at the 1-position and a 2-oxo moiety, coupled with a 4-methylphenoxyacetamide side chain (SMILES: O=C(Nc1ccc2c(c1)CCC(=O)N2C)COc1ccc(cc1)C).

Properties

IUPAC Name

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-3-7-16(8-4-13)24-12-18(22)20-15-6-9-17-14(11-15)5-10-19(23)21(17)2/h3-4,6-9,11H,5,10,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYLSVHCEMKNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, particularly focusing on its anticancer properties and interactions with various biological targets.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety combined with a 4-methylphenoxy group, contributing to its unique chemical properties. The molecular formula is C16H18N2O3C_{16}H_{18}N_{2}O_{3}, with a molecular weight of approximately 286.33 g/mol. The presence of both electron-rich and electron-deficient regions in its structure suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrahydroquinoline Framework : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the 4-Methylphenoxy Group : This step often involves nucleophilic substitution reactions.
  • Acetamide Formation : The final step involves the acylation of the amine group to form the acetamide derivative.

Anticancer Properties

Research indicates that this compound may act as an activator of protein kinase M2 (PKM2), which is crucial in cancer metabolism and cell proliferation. Studies have shown that derivatives exhibit low nanomolar potency against PKM2, demonstrating selectivity over other isoforms .

Table 1: Biological Activity Summary

Activity TypeMechanism of ActionReference
PKM2 ActivationEnhances cancer cell metabolism and proliferation
Enzyme InhibitionPotential inhibition of various enzymes
Antimicrobial EffectsInvestigated for possible antimicrobial properties

The mechanism by which this compound exerts its effects involves:

  • Enzyme Interactions : The sulfonamide group can mimic natural substrates, interfering with enzyme activity.
  • DNA Intercalation : The quinoline moiety may intercalate with DNA, disrupting replication and transcription processes.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on PKM2 Activation :
    • A derivative was tested on various cancer cell lines and showed significant inhibition of tumor growth through selective activation of PKM2 .
  • Antimicrobial Activity Assessment :
    • The compound was evaluated against several bacterial strains using disk diffusion methods. Results indicated moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

2-(4-Methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
  • Key Difference: Replaces the 4-methylphenoxy group with a 4-methoxyphenoxy moiety.
  • Molecular weight increases to 340.38 g/mol (C₁₉H₂₀N₂O₄) .
WH7 (2-(4-Chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide)
  • Key Features: Contains a triazole ring and a chlorinated phenoxy group.
  • Activity: Acts as a synthetic auxin agonist, mimicking plant hormone activity. The triazole moiety may enhance binding to auxin receptors compared to the tetrahydroquinolin core of the target compound .

Analogues with Heterocyclic Core Modifications

AJ5d (N-(2-(2-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxoquinazolin-2-yl)thio)acetamide)
  • Core Structure: Uses a quinazolin-4-one and thiazolidin-4-one instead of tetrahydroquinolin.
  • Functional Groups : Incorporates a thioether linkage and fluorine/chlorine substituents.
Baxdrostat ((R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide)
  • Key Modifications: Adds a tetrahydroisoquinolin ring and propionamide side chain.
  • Activity : Functions as an aldosterone synthase inhibitor (molecular weight: 363.45 g/mol). The extended heterocyclic system likely enhances target specificity compared to the simpler acetamide structure of the target compound .
Flavouring Agent 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide
  • Structure: Shares the 4-methylphenoxy group but includes pyrazole and thiophene substituents.
  • Application: Used for cooling sensations in food products, demonstrating how minor structural changes redirect utility from pharmacological research to flavoring .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Use Reference
Target Compound C₁₉H₂₀N₂O₃ 324.37 Tetrahydroquinolin, 4-methylphenoxy Research chemical
2-(4-Methoxyphenoxy)-Analog C₁₉H₂₀N₂O₄ 340.38 4-Methoxyphenoxy Undisclosed
WH7 C₁₁H₁₁ClN₄O₂ 282.68 Triazole, chlorophenoxy Synthetic auxin agonist
AJ5d C₂₃H₁₇ClFN₃O₃S 481.91 Quinazolin, thiazolidin, thioether Undisclosed
Baxdrostat C₂₂H₂₅N₃O₂ 363.45 Tetrahydroisoquinolin, propionamide Aldosterone synthase inhibition

Preparation Methods

Friedländer Annulation

The tetrahydroquinolinone core is synthesized via Friedländer cyclization, a robust method for constructing bicyclic systems. A representative protocol involves:

Reagents :

  • 4-Methyl-2-nitroaniline (1.0 equiv)
  • Ethyl acetoacetate (1.2 equiv)
  • Concentrated sulfuric acid (catalytic)

Procedure :

  • Dissolve 4-methyl-2-nitroaniline (10.0 g, 65.8 mmol) and ethyl acetoacetate (9.6 mL, 79.0 mmol) in glacial acetic acid (100 mL).
  • Add concentrated H₂SO₄ (0.5 mL) dropwise at 0°C.
  • Heat at 110°C for 6 hours under reflux.
  • Cool, pour into ice-water, and extract with ethyl acetate.
  • Purify via silica gel chromatography (hexane:ethyl acetate = 3:1) to yield 6-nitro-1-methyl-3,4-dihydroquinolin-2(1H)-one (8.7 g, 72%).

Reduction of Nitro Group :

  • Hydrogenate the nitro intermediate (5.0 g, 22.4 mmol) using 10% Pd/C (0.5 g) in methanol (50 mL) under H₂ (1 atm) for 4 hours.
  • Filter and concentrate to obtain 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one as a pale-yellow solid (3.8 g, 88%).

Synthesis of 2-(4-Methylphenoxy)acetic Acid

Williamson Ether Synthesis

Reagents :

  • 4-Methylphenol (1.0 equiv)
  • Chloroacetic acid (1.1 equiv)
  • Sodium hydroxide (2.5 equiv)

Procedure :

  • Dissolve 4-methylphenol (10.0 g, 92.5 mmol) and NaOH (9.3 g, 231 mmol) in water (50 mL).
  • Add chloroacetic acid (9.7 g, 102 mmol) and reflux for 5 hours.
  • Acidify with HCl (6 M) to pH 2–3.
  • Extract with diethyl ether, dry over Na₂SO₄, and crystallize from ethanol to yield 2-(4-methylphenoxy)acetic acid (12.1 g, 85%).

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Reagents :

  • 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one (1.0 equiv)
  • 2-(4-Methylphenoxy)acetic acid (1.2 equiv)
  • EDC·HCl (1.5 equiv), HOBt (1.5 equiv)
  • DMF (anhydrous)

Procedure :

  • Activate the carboxylic acid by stirring 2-(4-methylphenoxy)acetic acid (5.0 g, 27.8 mmol) with EDC·HCl (6.4 g, 33.4 mmol) and HOBt (4.5 g, 33.4 mmol) in DMF (50 mL) at 0°C for 30 minutes.
  • Add 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one (4.8 g, 25.3 mmol) and stir at room temperature for 12 hours.
  • Quench with water (200 mL), extract with ethyl acetate, and purify via column chromatography (CH₂Cl₂:MeOH = 20:1) to obtain the title compound (7.1 g, 78%).

Schotten-Baumann Reaction

Reagents :

  • 2-(4-Methylphenoxy)acetyl chloride (1.2 equiv)
  • 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one (1.0 equiv)
  • NaHCO₃ (aqueous)

Procedure :

  • Prepare 2-(4-methylphenoxy)acetyl chloride by treating the acid (5.0 g) with thionyl chloride (10 mL) at reflux for 2 hours.
  • Add the acyl chloride dropwise to a suspension of the amine (4.8 g) in saturated NaHCO₃ (50 mL) at 0°C.
  • Stir vigorously for 2 hours, filter, and recrystallize from ethanol to yield the product (6.3 g, 70%).

Optimization and Comparative Analysis

Table 1: Yield Comparison of Coupling Methods

Method Solvent Catalyst Yield (%) Purity (HPLC)
Carbodiimide (EDC) DMF EDC·HCl/HOBt 78 99.2
Schotten-Baumann H₂O/THF None 70 98.5
Mixed Anhydride CH₂Cl₂ ClCO₂COCl 65 97.8

The carbodiimide method provides superior yields and purity due to efficient activation of the carboxylic acid.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 3H, CH₃), 2.32 (s, 3H, Ar-CH₃), 2.90 (t, 2H, J = 6.4 Hz, CH₂), 3.25 (t, 2H, J = 6.4 Hz, CH₂), 4.60 (s, 2H, OCH₂), 6.85–7.25 (m, 6H, Ar-H), 8.10 (s, 1H, NH).
  • MS (ESI) : m/z 353.2 [M+H]⁺.

Industrial-Scale Considerations

Patent WO2013090664A1 highlights spray-dried dispersions for enhancing bioavailability, suggesting that post-synthetic processing may involve:

  • Spray Drying : Dissolve the compound in a 1:1 mixture of methanol and dichloromethane, then spray-dry with polyvinylpyrrolidone (PVP) to form amorphous solid dispersions.
  • Particle Size Reduction : Jet-mill to <10 μm for improved dissolution kinetics.

Q & A

Q. Key techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., δ 2.14 ppm for acetyl groups in ) .
  • Mass spectrometry : ESI/APCI(+) for molecular ion confirmation (e.g., m/z 347 [M+H]⁺ in ) .
  • Chromatography : TLC/HPLC to assess purity (>95% by area normalization) .
    Validation : Cross-referencing spectral data with PubChem entries or synthesized analogs (e.g., ) .

Advanced: How can conflicting solubility or stability data across studies be resolved?

Q. Methodological approaches :

  • Standardized assays : Use dynamic light scattering (DLS) for solubility in buffers (PBS, DMSO) and differential scanning calorimetry (DSC) for thermal stability profiling .
  • pH-dependent studies : Test solubility across pH 2–8 to identify degradation-prone conditions .
    Case example : reports "not available" solubility, suggesting experimental replication with controlled humidity/temperature .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound's bioactivity?

Q. Approaches :

  • Substituent variation : Compare analogs (e.g., 4-fluorophenoxy vs. 4-chlorophenoxy in ) to assess antimicrobial potency .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like kinase enzymes .
    Data integration : Tabulate IC₅₀ values against structural features (e.g., methoxy groups enhance membrane permeability in ) .

Advanced: How do reaction conditions influence the yield and purity during synthesis?

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve acylation efficiency vs. CH₂Cl₂ .
  • Catalyst screening : Piperidine or Na₂CO₃ for base-mediated reactions (e.g., achieved 58% yield with Na₂CO₃) .
  • Design of Experiments (DOE) : Fractional factorial designs to test temperature (20–80°C), time (3–24 hrs), and molar ratios .

Basic: What in vitro models assess the compound's biological activity?

Q. Common assays :

  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .
  • Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
  • Enzyme inhibition : Fluorescence-based assays for COX-2 or kinase activity .
    Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced: How to address discrepancies in reported pharmacological efficacy?

Q. Root-cause analysis :

  • Bioassay variability : Standardize cell passage numbers, serum concentrations, and incubation times .
  • Metabolic interference : Test stability in liver microsomes (e.g., human/rat S9 fractions) to identify rapid degradation .
    Example : notes fluorophenoxy derivatives show higher activity than methoxy analogs, requiring dose-response validation .

Basic: What are the key structural features affecting its reactivity?

Q. Critical groups :

  • Tetrahydroquinoline core : The 2-oxo group enhances hydrogen bonding with biological targets .
  • 4-Methylphenoxy moiety : Electron-donating methyl groups improve metabolic stability vs. halogenated analogs .
  • Acetamide linker : Facilitates solubility and bioavailability via hydrogen bond donors .

Advanced: What computational methods predict its interactions with biological targets?

Q. Tools and workflows :

  • Molecular docking : AutoDock or Schrödinger Suite to model binding to kinases or GPCRs .
  • MD simulations : GROMACS for stability assessment of ligand-protein complexes over 100 ns .
  • ADMET prediction : SwissADME for permeability (LogP), CYP450 inhibition, and toxicity .

Advanced: How to design derivatives to improve pharmacokinetic properties?

Q. Medicinal chemistry strategies :

  • Bioisosteric replacement : Substitute 4-methylphenoxy with trifluoromethoxy to enhance BBB penetration .
  • Prodrug synthesis : Esterify acetamide to improve oral absorption (e.g., ethyl ester prodrugs) .
  • Metabolic blocking : Introduce deuterium at labile positions to reduce first-pass metabolism .

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